molecular formula C20H13ClF3N3S B11042963 4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

4-(4-Chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

Cat. No.: B11042963
M. Wt: 419.9 g/mol
InChI Key: SLQMFNWIQQBHQT-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole is a complex organic compound that features a thiazole ring, a pyrazole ring, and various substituents including chlorophenyl, methylphenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts, such as trifluoromethylating agents, are used to introduce the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield oxides, while substitution reactions could introduce new functional groups at specific positions on the molecule .

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyrazole derivatives with various substituents. Examples include:

Uniqueness

The uniqueness of 4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazole lies in its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the trifluoromethyl group, in particular, enhances its stability and biological activity compared to similar compounds .

Properties

Molecular Formula

C20H13ClF3N3S

Molecular Weight

419.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-2-[5-(4-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole

InChI

InChI=1S/C20H13ClF3N3S/c1-12-2-4-14(5-3-12)17-10-18(20(22,23)24)26-27(17)19-25-16(11-28-19)13-6-8-15(21)9-7-13/h2-11H,1H3

InChI Key

SLQMFNWIQQBHQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NN2C3=NC(=CS3)C4=CC=C(C=C4)Cl)C(F)(F)F

Origin of Product

United States

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